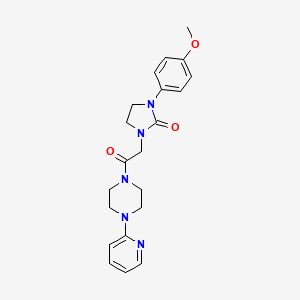

5-(2-Methyl-3-nitrophenyl)-2-furaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

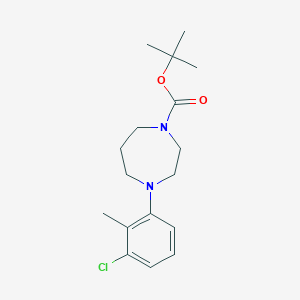

The compound “5-(2-Methyl-3-nitrophenyl)-2-furaldehyde” is a complex organic molecule. It likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), an aldehyde group (-CHO), and a 2-methyl-3-nitrophenyl group (a phenyl ring with a methyl and a nitro group attached) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density due to the presence of the aromatic rings and the nitro, aldehyde, and methyl groups .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The aldehyde group is typically quite reactive and may undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and electron distribution would influence properties like its boiling point, melting point, solubility, and reactivity .Applications De Recherche Scientifique

Thermodynamic Properties

Dibrivnyi et al. (2019) focused on determining the thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives, including oximes and acrylic acids related to 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde. Their research aimed to optimize the synthesis, purification, and application processes of these compounds. They provided insights into the standard enthalpies of sublimation, formation, and ideal-gas enthalpies of formation, contributing to theoretical knowledge and practical applications in chemical synthesis and development (Dibrivnyi et al., 2019).

Antimicrobial Activity

Gobis et al. (2022) synthesized novel methyl 4-phenylpicolinoimidate derivatives of hydrazone, including compounds derived from 5-nitro-2-furaldehyde, and evaluated their antimicrobial activity, including tuberculostatic activity. Their findings highlighted significant activity against Gram-positive bacteria and the potential for developing new antimicrobial and anti-tuberculosis drugs (Gobis et al., 2022).

Analytical Chemistry Applications

Melekhin et al. (2021) proposed using 5-nitro-2-furaldehyde as a derivatizing agent for detecting nitrofuran metabolites in honey. Their method involved magnetic solid-phase extraction and LC-MS/MS, providing a robust tool for the analysis of nitrofuran metabolite derivatives, demonstrating the versatility of 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde in analytical chemistry (Melekhin et al., 2021).

Synthetic Chemistry

Subrahmanya et al. (2003) reported a facile synthesis method for furan-2-carboxaldehyde and 5-(substituted-phenyl)-furan-2-carboxylic acids using ceric ammonium nitrate, showcasing the role of 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde in the synthesis of biologically active heterocycles and providing a foundation for the development of new drugs with reduced toxicity (Subrahmanya et al., 2003).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(2-methyl-3-nitrophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGSNDUGWLEBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methyl-3-nitrophenyl)-2-furaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855184.png)

![N-[1-(6-Methoxypyridin-2-yl)propyl]but-2-ynamide](/img/structure/B2855185.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2855189.png)

![2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2855195.png)

![5-(4-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2855198.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2855199.png)

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2855205.png)